molecular formula C15H11F3INO B3058222 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 884600-93-5

3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No. B3058222
M. Wt: 405.15 g/mol
InChI Key: SYKOOELUGIMKHN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . It has an iodine atom on the benzene ring, a trifluoromethyl group attached to the phenyl group, and a methyl group also attached to the benzene ring.


Molecular Structure Analysis

The molecular structure of this compound would be based on its IUPAC name and the groups it contains. It would have a benzene ring core with the iodine, methyl, and N-(3-(trifluoromethyl)phenyl)benzamide groups attached at the 3rd, 4th, and 1st positions respectively .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The iodine atom might make it susceptible to nucleophilic substitution reactions, while the carbonyl group in the benzamide part could undergo various reactions typical for carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of the iodine atom might increase its molecular weight and the trifluoromethyl group could affect its polarity .

Scientific Research Applications

Crystal Structure Analysis

The research on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, has been reported. These studies are crucial in understanding the physical properties and stability of these compounds, which can have implications in various fields such as materials science and pharmaceuticals (Suchetan et al., 2016).

Antipathogenic Activity

A study on thiourea derivatives, which include compounds related to 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide, has shown significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Imaging Probe Development

Research has been conducted on iodine-substituted benzamide derivatives for their application as SPECT imaging agents for glycine transporter 1 (GlyT1). These compounds, including variants of 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide, have shown promise in brain imaging and studying neurological conditions (Fuchigami et al., 2011).

Polymer Chemistry

In polymer chemistry, compounds related to 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide have been synthesized and characterized for use in creating organosoluble polyimides. These polyimides show good solubility in organic solvents and have potential applications in various industrial and technological areas (Liu et al., 2002).

Novel Insecticides

Research on novel insecticides, such as flubendiamide which includes structurally similar compounds to 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide, demonstrates strong insecticidal activity, especially against lepidopterous pests. These findings are significant for agricultural applications and pest management programs (Tohnishi et al., 2005).

Antioxidant Properties

Studies have been conducted on benzamide derivatives, including compounds similar to 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide, to evaluate their antioxidant properties. These properties are assessed using methods like DPPH free radical scavenging test, which is critical in the development of antioxidants for health and pharmaceutical applications (Demir et al., 2015).

Chemical Synthesis Methods

Research into efficient synthesis methods for compounds structurally related to 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide has been a significant focus. These studies provide insights into cost-effective and high-yield production methods, essential for both academic research and industrial applications (Cheng-ron, 2015).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include avoiding breathing its dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3INO/c1-9-5-6-10(7-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKOOELUGIMKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589390
Record name 3-Iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide

CAS RN

884600-93-5
Record name 3-Iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-iodo-4-methylbenzoic acid (3.00 g, 11.4 mmol) in DCM (30 mL) at 0° C. was added oxalyl chloride (1.45 mL, 17.2 mmol) followed by two drops of DMF. The reaction was stirred at 0° C. for 30 minutes followed by warming to ambient temperature for 40 minutes. The mixture was concentrated in vacuo. To the resulting residue was added DCM (30 mL), DIPEA (2.99 mL, 17.2 mmol) and 3-(trifluoromethyl)-benzenamine (1.42 mL, 11.4 mmol). The reaction was stirred at ambient temperature for 1 hour. The mixture was then poured into water, and the product was extracted with DCM. The combined organic extracts were washed with water, followed by saturated sodium bicarbonate, and then dried over sodium sulfate. An equal volume of hexane was added and most of the DCM was then removed in vacuo. The resulting yellow solid was filtered, rinsed with hexane and air dried. (4.27 g, 92%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
2.99 mL
Type
reactant
Reaction Step Four
Quantity
1.42 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VJ Cee, BK Albrecht, S Geuns-Meyer… - Journal of medicinal …, 2007 - ACS Publications
The recognition that aberrant angiogenesis contributes to the pathology of inflammatory diseases, cancer, and myocardial ischemia has generated considerable interest in the …
Number of citations: 52 pubs.acs.org
G Tianlin, M Xia, N Ding, Z Pan - pstorage-acs-6854636.s3 …
A suspension of 3-(trifluoromethyl) benzoic acid (0.500 g, 2.63 mmol) in 5 mL SOCl2 was heated to reflux for 1 h. Then, the reaction was cooled to room temperature and diluted with 15 …

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